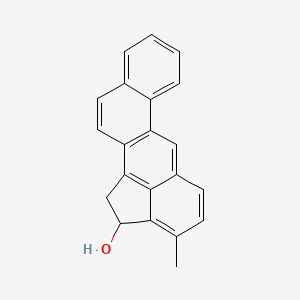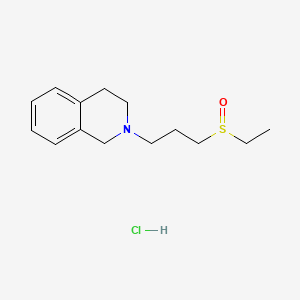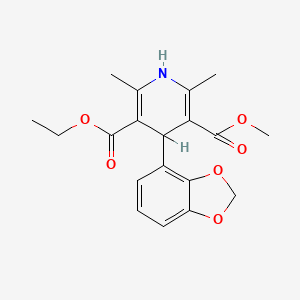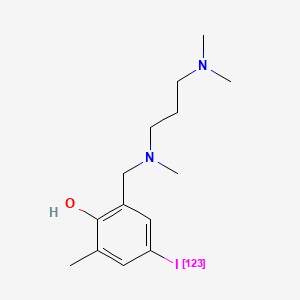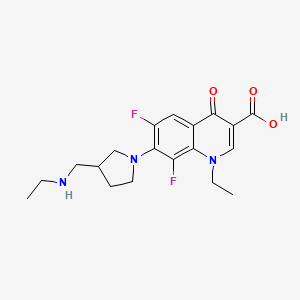mercury](/img/structure/B1205724.png)
[2,7-dibromo-9-(2-carboxyphenyl)-6-hydroxy-3-oxo-3H-xanthen-5-yl](hydroxy)mercury
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-dibromo-4-hydroxymercurifluorescein is a xanthene dye that is fluorescein bearing bromine substituents at positions 2 and 7 as well as a hydroxymercurio substituent at position 4. It has a role as an antiseptic drug, a fluorochrome and a histological dye. It is an organobromine compound, a xanthene dye, a member of benzoic acids and an arylmercury compound. It derives from a fluorescein. It is a conjugate acid of a 2,7-dibromo-4-hydroxymercurifluorescein(2-).
Scientific Research Applications
Fluorescent Probes and Sensors
2,7-dibromo-9-(2-carboxyphenyl)-6-hydroxy-3-oxo-3H-xanthen-5-ylmercury and its analogs are significant in the development of fluorescent probes and sensors. These compounds are employed to detect reactive oxygen species (ROS) and other specific molecules in biological and chemical systems:
Detection of Reactive Oxygen Species
Setsukinai et al. (2003) synthesized novel fluorescence probes using similar xanthene derivatives to selectively detect highly reactive oxygen species (hROS) like hydroxyl radicals and hypochlorite. This advancement allows for differentiating hROS from other ROS types, contributing to understanding their roles in biological and chemical processes (Setsukinai et al., 2003).
Mercury Detection in Aqueous Media
García-Beltrán et al. (2012) introduced a new probe based on xanthene derivative structure for detecting mercuric ions (Hg2+) in aqueous media. This probe is notable for its high selectivity and ability to be used in living cells, demonstrating the practical applications of these compounds in environmental monitoring and biological research (García-Beltrán et al., 2012).
CO Release Activated by Light
Antony et al. (2013) reported the use of a fluorescein analogue, which serves as a transition-metal-free carbon monoxide releasing molecule when activated by visible light. This feature has potential applications in controlled CO release in both water and methanol, enhancing the study of CO's role in various biological systems (Antony et al., 2013).
Corrosion Inhibition in Industrial Applications
These compounds also find applications in industrial processes, particularly in corrosion inhibition:
- Inhibition of Corrosion in Steel: Arrousse et al. (2021) conducted a theoretical study on the synthesis of compounds including xanthene derivatives, demonstrating their effectiveness as inhibitors against corrosion of mild steel in acidic media. This research provides valuable insights into the application of these compounds in protecting industrial materials from corrosive environments (Arrousse et al., 2021).
properties
Product Name |
[2,7-dibromo-9-(2-carboxyphenyl)-6-hydroxy-3-oxo-3H-xanthen-5-yl](hydroxy)mercury |
|---|---|
Molecular Formula |
C20H11Br2HgO6 |
Molecular Weight |
707.7 g/mol |
IUPAC Name |
[2,7-dibromo-9-(2-carboxyphenyl)-3-hydroxy-6-oxoxanthen-4-yl]mercury;hydrate |
InChI |
InChI=1S/C20H9Br2O5.Hg.H2O/c21-13-5-11-17(7-15(13)23)27-18-8-16(24)14(22)6-12(18)19(11)9-3-1-2-4-10(9)20(25)26;;/h1-7,24H,(H,25,26);;1H2 |
InChI Key |
NDMVPGYBWSZHHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C3C=C(C(=O)C=C3OC4=C(C(=C(C=C24)Br)O)[Hg])Br)C(=O)O.O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



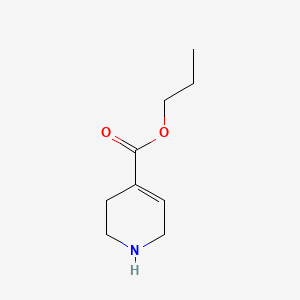


![3-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}propanoic acid](/img/structure/B1205645.png)
![2-[2-chloro-4-(6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenoxy]-N-[2-[[(2S)-3-(2-cyanophenoxy)-2-hydroxypropyl]amino]-2-methylpropyl]acetamide](/img/structure/B1205646.png)


